

# 4-chloro-2-vinylpyridine CAS number and safety data sheet

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-2-vinylpyridine

Cat. No.: B1611560

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## An In-depth Technical Guide to 4-chloro-2-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **4-chloro-2-vinylpyridine**, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. While specific data for this compound is not extensively published, this document synthesizes information from closely related analogues to offer a robust profile. We will cover its chemical identity, including its verified CAS number, and construct a detailed safety and handling profile based on available data for similar compounds. Furthermore, this guide explores its chemical reactivity, plausible synthetic strategies, and highlights its emerging potential as a "covalent warhead" in the design of targeted therapeutic agents. Detailed experimental protocols and conceptual diagrams are provided to support researchers in harnessing the unique properties of this versatile chemical building block.

## Chemical Identity and Properties

**4-chloro-2-vinylpyridine** is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chloro group at the 4-position and a vinyl group at the 2-position. The presence of the vinyl group offers a reactive handle for polymerization and covalent modification, while the chloro-substituent and the nitrogen atom modulate the electronic properties and reactivity of the molecule.

## Key Identifiers

Identifier	Value	Source
CAS Number	98420-89-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> CIN	<a href="#">[1]</a>
Molecular Weight	139.58 g/mol	<a href="#">[1]</a>
Canonical SMILES	C=CC1=NC=C(C=C1)Cl	N/A
IUPAC Name	4-chloro-2-ethenylpyridine	N/A

## Physicochemical and Spectroscopic Properties

Detailed experimental data for **4-chloro-2-vinylpyridine** is limited. The properties below are estimated or based on the closely related and well-documented compound, 4-vinylpyridine (CAS: 100-43-6). Researchers should perform their own characterization for definitive data.

Property	Value (for 4-vinylpyridine)	Source
Appearance	Colorless to yellow-brown liquid	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	62-65 °C at 15 mmHg	<a href="#">[2]</a>
Density	~0.975 g/mL at 25 °C	<a href="#">[2]</a>
Solubility	Soluble in chloroform, methanol; slightly soluble in ether. Water solubility: 29 g/L at 20 °C.	<a href="#">[2]</a> <a href="#">[4]</a>
Refractive Index	n <sub>20/D</sub> 1.549	<a href="#">[2]</a>

### Expected Spectroscopic Data:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (a doublet of doublets for the α-proton and two doublets for the β-protons) and distinct

aromatic protons on the pyridine ring. The full spectrum for the related 4-vinylpyridine is available for comparison.[5]

- $^{13}\text{C}$  NMR: Signals corresponding to the vinyl carbons and the substituted pyridine ring carbons would be present.
- IR Spectroscopy: Characteristic peaks would include C=C stretching from the vinyl group and the aromatic ring, and C-Cl stretching.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z}$  139, with a characteristic  $\text{M}+2$  isotope peak for the chlorine atom.[6]

## Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for **4-chloro-2-vinylpyridine** (CAS 98420-89-4) is not readily available. The following information is synthesized from SDS data for structurally similar and hazardous compounds, including 4-vinylpyridine, 2-vinylpyridine, and other chloropyridines.[7][8][9][10] This section should be used as a guide for preliminary risk assessment only. A thorough, compound-specific risk assessment is mandatory before handling.

## GHS Hazard Classification (Anticipated)

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor[7]
Acute Toxicity, Oral	3	H301: Toxic if swallowed[7]
Acute Toxicity, Dermal	3	H311: Toxic in contact with skin[7]
Acute Toxicity, Inhalation	3	H331: Toxic if inhaled[7]
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage[7]
Serious Eye Damage	1	H318: Causes serious eye damage[11]
Skin Sensitization	1	H317: May cause an allergic skin reaction[7]
Hazardous to the Aquatic Environment, Chronic	2	H411: Toxic to aquatic life with long lasting effects[7]

Signal Word:Danger

Hazard Pictograms: GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS09 (Environment)

## Precautionary Measures and Personal Protective Equipment (PPE)

- Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[8][12] Ensure eyewash stations and safety showers are immediately accessible.[13] Use explosion-proof electrical and ventilation equipment.[13]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[12]

- Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber, Neoprene).[8]  
Gloves must be inspected before use and disposed of properly after handling.[12]
- Skin and Body Protection: Wear a flame-retardant lab coat and other impervious clothing to prevent skin contact.[8]
- Respiratory Protection: If vapor concentrations are high or engineering controls are insufficient, use a full-face respirator with an appropriate organic vapor cartridge.[8]
- Handling Practices: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers during transfer to prevent static discharge. Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the handling area.[7]

## First Aid and Emergency Procedures

- Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
- Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

## Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials such as strong acids and oxidizing agents.[2] The recommended storage temperature for vinylpyridines is often -20°C to maintain quality and prevent polymerization. [2] Keep the container tightly sealed.
- Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.

## Synthesis and Reactivity

### Plausible Synthetic Routes

The synthesis of **4-chloro-2-vinylpyridine** is not widely reported in standard literature. However, a plausible route can be devised based on established pyridine chemistry. One potential pathway involves the chlorination of a pre-existing pyridine derivative followed by the introduction of the vinyl group. Patents describing the synthesis of chloropyridines often utilize reagents like phosphorus oxychloride or thionyl chloride.[\[14\]](#)[\[15\]](#) A general, multi-step synthesis could proceed as follows:

- **N-Oxidation:** Start with 2-methyl-4-chloropyridine (2-chloro-4-picoline). Oxidation with an agent like hydrogen peroxide in acetic acid would form the corresponding N-oxide. This step activates the methyl group for subsequent reactions.[\[16\]](#)
- **Condensation:** The N-oxide can then be reacted with formaldehyde or a related electrophile to install a hydroxyethyl group at the 2-position.
- **Dehydration:** The final step involves the dehydration of the intermediate alcohol, typically under reduced pressure and in the presence of a polymerization inhibitor, to yield the desired 2-vinyl group. This method is analogous to the industrial production of 2-vinylpyridine and 4-vinylpyridine from their respective picoline precursors.[\[4\]](#)[\[17\]](#)

## Chemical Reactivity

The reactivity of **4-chloro-2-vinylpyridine** is governed by its three key structural features: the vinyl group, the pyridine ring, and the chloro-substituent.

- **Vinyl Group:** The electron-withdrawing nature of the pyridine ring makes the vinyl group highly susceptible to nucleophilic attack in a Michael (conjugate) addition reaction. This is the key reactivity exploited in its application as a covalent inhibitor.[\[18\]](#) The vinyl group can also undergo radical polymerization to form poly(**4-chloro-2-vinylpyridine**), a polymer with potentially interesting properties for materials science, analogous to poly(4-vinylpyridine).[\[19\]](#)
- **Pyridine Nitrogen:** The lone pair of electrons on the pyridine nitrogen makes it a base (pKa of the conjugate acid is estimated to be lower than that of pyridine itself due to the electron-withdrawing chloro group) and a ligand for coordinating with metal ions.[\[19\]](#)

- Chloro-Substituent: The chlorine atom at the 4-position deactivates the ring towards electrophilic substitution but can potentially be displaced via nucleophilic aromatic substitution ( $S_NAr$ ) under specific conditions.

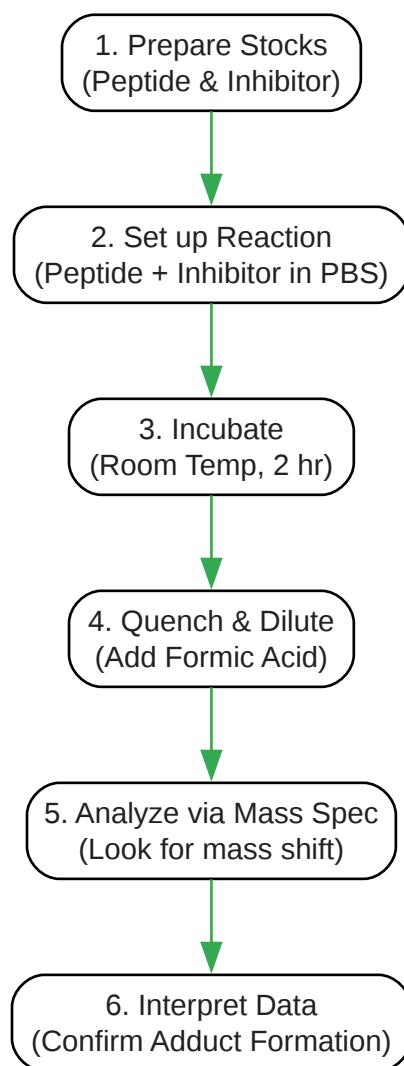
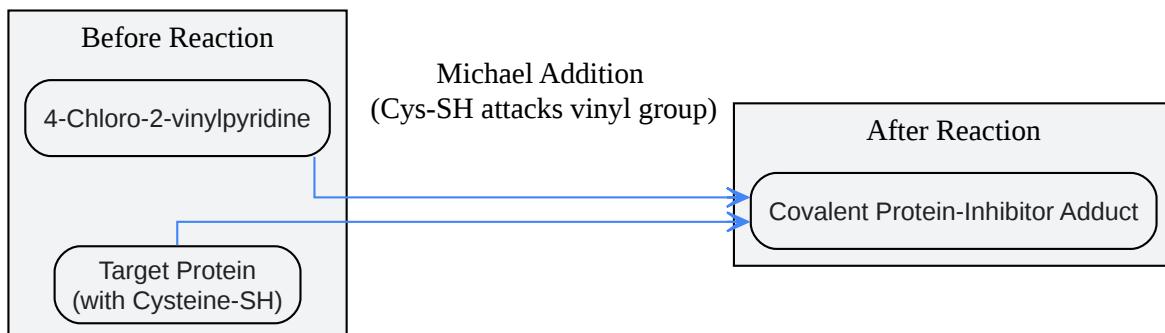
## Applications in Research and Drug Development

The unique combination of a reactive vinyl "warhead" and a substituted pyridine core makes **4-chloro-2-vinylpyridine** a molecule of high interest, particularly in the design of targeted covalent inhibitors (TCIs).

### Covalent Inhibitor in Drug Design

TCIs are a class of drugs that form a permanent, covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The vinylpyridine moiety has been identified as a versatile and "tunable" covalent warhead that can selectively target cysteine residues in proteins.[\[18\]](#)

The mechanism involves the nucleophilic thiol group of a cysteine residue attacking the  $\beta$ -carbon of the vinyl group in a conjugate addition reaction. This forms a stable carbon-sulfur bond, permanently modifying the protein. The reactivity of the vinyl group can be tuned by substituents on the pyridine ring; the chloro group in **4-chloro-2-vinylpyridine** is expected to modulate this reactivity.[\[18\]](#) This approach is highly relevant for developing inhibitors against kinases in oncology, such as the Epidermal Growth Factor Receptor (EGFR), where targeting a specific cysteine residue (e.g., C797) can overcome drug resistance.[\[18\]](#)



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Caption: Workflow for cysteine peptide alkylation assay.

## Conclusion

**4-chloro-2-vinylpyridine** is a promising, albeit under-characterized, chemical entity with significant potential. Its true value lies at the intersection of medicinal chemistry and materials science. For drug development professionals, it represents a novel, tunable covalent warhead for designing next-generation targeted therapies. For materials scientists, it is a monomer for creating functional polymers with tailored properties. While the lack of extensive safety and property data necessitates careful handling and thorough characterization, the foundational knowledge of its structural analogues provides a strong basis for future research and innovation. This guide serves as a starting point for unlocking the full potential of this versatile molecule.

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- To cite this document: BenchChem. [4-chloro-2-vinylpyridine CAS number and safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611560#4-chloro-2-vinylpyridine-cas-number-and-safety-data-sheet>]

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